molecular formula C₃₂H₃₁D₉N₄O₅S B1152854 RE-021-d9

RE-021-d9

Cat. No.: B1152854
M. Wt: 601.8
Attention: For research use only. Not for human or veterinary use.
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Description

RE-021-d9 is a deuterated compound used primarily as a reference standard in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) studies. The "d9" suffix indicates the substitution of nine hydrogen atoms with deuterium, enhancing its utility in isotopic labeling and quantitative analyses .

Properties

Molecular Formula

C₃₂H₃₁D₉N₄O₅S

Molecular Weight

601.8

Synonyms

4’-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-2-en-1-yl)methyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-[1,1’-biphenyl]-2-sulfonamide-d9

Origin of Product

United States

Comparison with Similar Compounds

Raloxifene Dimer-D8

  • Structural Similarities : Both this compound and Raloxifene Dimer-D8 are deuterated variants of parent molecules. Raloxifene Dimer-D8 contains eight deuterium atoms, while this compound incorporates nine, suggesting differences in isotopic distribution and metabolic stability .
  • Functional Differences : Raloxifene Dimer-D8 is derived from raloxifene, a selective estrogen receptor modulator (SERM), and is likely used in pharmacokinetic studies of estrogen-related therapies. In contrast, this compound’s parent compound and exact application remain unspecified, though its deuterated form implies use in traceable quantification .

4-Ethyl-2-pyridinecarbonitrile

  • Structural Contrast : Unlike this compound, 4-Ethyl-2-pyridinecarbonitrile lacks deuterium substitution. Its structure features a pyridine ring with ethyl and nitrile groups, making it a precursor in organic synthesis rather than an analytical standard .
  • Functional Overlap: Both compounds may serve as intermediates in pharmaceutical manufacturing. However, this compound’s deuterated nature provides distinct advantages in spectroscopic detection sensitivity compared to non-deuterated analogues like 4-Ethyl-2-pyridinecarbonitrile .

Research Findings and Data Tables

Key Comparative Data

Compound Deuterium Substitution Molecular Formula (Inferred) Primary Application Source
This compound 9 atoms Not specified Analytical standardization
Raloxifene Dimer-D8 8 atoms C₃₂H₂₈D₈N₂O₄S₂ Pharmacokinetic studies
4-Ethyl-2-pyridinecarbonitrile None C₈H₈N₂ Organic synthesis

Analytical Performance

  • Sensitivity: Deuterated compounds like this compound exhibit reduced background noise in mass spectrometry compared to non-deuterated analogues, improving detection limits .
  • Stability : Isotopic labeling in this compound may enhance resistance to metabolic degradation in biological assays, a feature absent in 4-Ethyl-2-pyridinecarbonitrile .

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